![molecular formula C11H18Cl2N4O B1448033 Dihydrochlorure de 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine CAS No. 1423032-37-4](/img/structure/B1448033.png)
Dihydrochlorure de 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine
Vue d'ensemble
Description
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring fused to a pyridopyrimidine core. It is commonly used in scientific research due to its potential biological and chemical properties.
Applications De Recherche Scientifique
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been associated with tyrosine kinase inhibitors , suggesting that this compound may also target tyrosine kinases or similar proteins.
Mode of Action
It is likely that the compound interacts with its targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
If the compound acts as a tyrosine kinase inhibitor, it could potentially affect pathways related to cell growth and proliferation .
Result of Action
If the compound acts as a tyrosine kinase inhibitor, it could potentially inhibit cell growth and proliferation .
Analyse Biochimique
Biochemical Properties
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interactions between 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride and these enzymes often involve binding to the active sites or allosteric sites, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Additionally, 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride in laboratory settings have been studied extensively. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can change over time. In vitro studies have shown that prolonged exposure to 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride can lead to gradual changes in enzyme activity and gene expression . Additionally, in vivo studies have indicated that the compound’s effects on cellular processes may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, it has been shown to affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and phosphofructokinase . Additionally, 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride can impact the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes like citrate synthase and isocitrate dehydrogenase .
Transport and Distribution
The transport and distribution of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride within specific tissues can influence its biochemical effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride within these compartments can affect its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride.
Analyse Des Réactions Chimiques
Types of Reactions
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine hydrochloride: This compound shares a similar pyridopyrimidine core but differs in its functional groups and overall structure.
2,4-dichloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate: Another related compound with a similar core structure but different substituents.
Uniqueness
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride is unique due to its specific combination of a morpholine ring and a pyridopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2ClH/c1-2-12-7-9-8-13-11(14-10(1)9)15-3-5-16-6-4-15;;/h8,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPFUXAIHPKWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)N3CCOCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)

![1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid](/img/structure/B1447958.png)
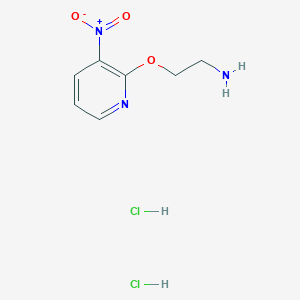
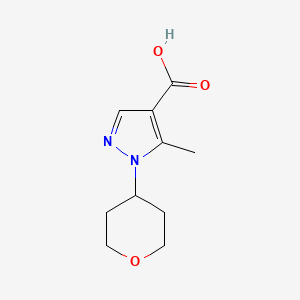
![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)
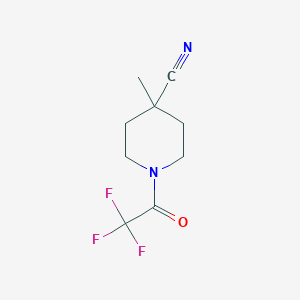
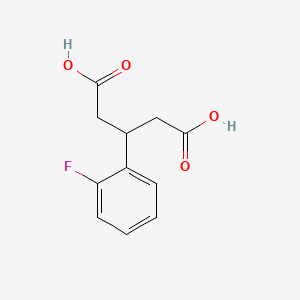
![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)

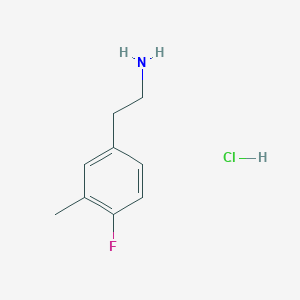
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)
![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)
